Ethyl 3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanoate is an organic compound that features a morpholine ring attached to a sulfonyl group, which is further connected to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 4-(morpholinosulfonyl)benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification steps. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
Ethyl3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Ethyl3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl3-(4-(piperidin-1-ylsulfonyl)phenyl)-3-oxopropanoate
- Ethyl3-(4-(morpholino)phenyl)-3-oxopropanoate
- Ethyl3-(4-(sulfonyl)phenyl)-3-oxopropanoate
Uniqueness
Ethyl3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanoate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This structural feature can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H19NO6S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
ethyl 3-(4-morpholin-4-ylsulfonylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C15H19NO6S/c1-2-22-15(18)11-14(17)12-3-5-13(6-4-12)23(19,20)16-7-9-21-10-8-16/h3-6H,2,7-11H2,1H3 |
InChI Key |
XCPCFPMXMBJYOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.